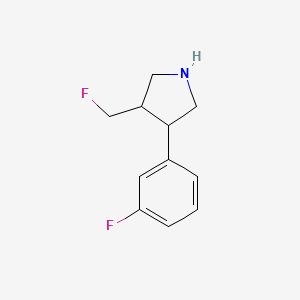
3-(Fluoromethyl)-4-(3-fluorophenyl)pyrrolidine
Overview
Description
3-(Fluoromethyl)-4-(3-fluorophenyl)pyrrolidine is a useful research compound. Its molecular formula is C11H13F2N and its molecular weight is 197.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(Fluoromethyl)-4-(3-fluorophenyl)pyrrolidine is a fluorinated pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may influence its interaction with biological targets, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, biochemical properties, and potential therapeutic effects.
Structural Overview
The chemical structure of this compound can be represented as follows:
This compound contains a pyrrolidine ring substituted with fluoromethyl and fluorophenyl groups, which are known to enhance lipophilicity and potentially improve receptor binding affinity.
Antimicrobial Activity
Recent studies have indicated that fluorinated pyrrolidine derivatives possess antimicrobial properties. For example, related compounds have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . The presence of the fluorine atom in the structure is believed to enhance membrane permeability and disrupt bacterial cell wall synthesis.
Anticancer Potential
Research on similar pyrrolidine derivatives has revealed promising anticancer activities. Compounds in this class have been investigated for their ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. The fluorinated substituents may enhance the selectivity and potency of these compounds against cancer cells compared to normal cells .
Solubility and Stability
The solubility and stability of this compound are critical for its biological activity. Fluorinated compounds typically exhibit improved metabolic stability, making them suitable candidates for drug development. Studies suggest that the compound's solubility can be influenced by pH and the presence of co-solvents.
Transport and Distribution
The transport mechanisms of this compound within biological systems involve passive diffusion and active transport mediated by specific transport proteins. The lipophilicity imparted by the fluorinated groups aids in cellular uptake, enhancing its bioavailability.
Case Studies and Research Findings
Several studies have explored the biological activities of pyrrolidine derivatives:
- Study on Antimicrobial Activity : A study reported that a related pyrrolidine derivative exhibited MIC values as low as 16 μg/mL against Mycobacterium tuberculosis, indicating strong potential as an antimycobacterial agent .
- Anticancer Activity Investigation : Another research focused on a series of pyrrolidine-based compounds that demonstrated selective cytotoxicity towards breast cancer cell lines, highlighting their potential as targeted cancer therapies .
| Compound | Target | Activity | MIC (μg/mL) |
|---|---|---|---|
| 3-(Fluoromethyl)-4-(3-FPh) | Staphylococcus aureus | Antimicrobial | 12.5 |
| Pyrrolidine Derivative A | Mycobacterium tuberculosis | Antimycobacterial | 16 |
| Pyrrolidine Derivative B | Breast cancer cells | Anticancer | 10 |
Properties
IUPAC Name |
3-(fluoromethyl)-4-(3-fluorophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N/c12-5-9-6-14-7-11(9)8-2-1-3-10(13)4-8/h1-4,9,11,14H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEYXKIATZLJIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C2=CC(=CC=C2)F)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















